molecular formula C9H13NO4S B1453204 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate CAS No. 1251922-53-8

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Cat. No.: B1453204
CAS No.: 1251922-53-8
M. Wt: 231.27 g/mol
InChI Key: QJYQNXLXCKTRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) pharmacophore, a scaffold renowned for its diverse biological potential. This reagent is designed for research applications, particularly in the development of novel therapeutic agents. The TZD core is associated with a wide range of activities, and this derivative may be of interest in several fields. In antimicrobial research, TZD derivatives have demonstrated significant activity against Gram-positive bacteria and fungal pathogens . Some TZD-based hybrids also show promising antimycobacterial properties, with activity against Mycobacterium tuberculosis strains and observed synergism with first-line drugs like isoniazid and rifampicin . Furthermore, the TZD moiety is a well-established insulin sensitizer, forming the basis of antidiabetic drugs like pioglitazone and rosiglitazone that act as PPAR-γ agonists . The biological activity of TZDs is highly dependent on the substitutions at the 3 and 5 positions of the heterocyclic ring , making this butyl acetate derivative a versatile intermediate for medicinal chemistry. Researchers can utilize this compound to synthesize new analogs for structure-activity relationship (SAR) studies or to develop novel candidates for investigating metabolic diseases, infectious diseases, and other pathological conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-7(11)14-5-3-2-4-10-8(12)6-15-9(10)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYQNXLXCKTRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCN1C(=O)CSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246159
Record name 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251922-53-8
Record name 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251922-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate . This molecule represents a critical functionalized scaffold in medicinal chemistry, specifically within the development of Peroxisome Proliferator-Activated Receptor gamma (PPAR


) agonists (glitazones) and hybrid drug design (e.g., PROTAC linkers or nitric oxide-donating glitazones).

The protocol employs a nucleophilic substitution (


) strategy to functionalize the nitrogen atom of the thiazolidine-2,4-dione (TZD) ring. This guide prioritizes regioselectivity (

-alkylation vs.

-alkylation), operational safety, and high-purity isolation.

Retrosynthetic Analysis & Strategy

The target molecule consists of a TZD core linked to a butyl acetate tail. The TZD ring is an ambident nucleophile; the anion formed by deprotonation can react at either the Nitrogen (N3) or the Oxygen (C2/C4 carbonyls).

Strategic Imperative: To favor


-alkylation, we utilize a soft base/polar aprotic solvent system. The retrosynthesis relies on the disconnection of the N-C bond between the TZD ring and the butyl linker.

Retrosynthesis Target Target Molecule 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate Disconnection Disconnection (N-Alkylation) Target->Disconnection Retrosynthesis TZD Starting Material 1 Thiazolidine-2,4-dione (Nucleophile) Disconnection->TZD Linker Starting Material 2 4-Bromobutyl acetate (Electrophile) Disconnection->Linker

Figure 1: Retrosynthetic breakdown of the target molecule demonstrating the convergent assembly of the TZD core and the alkyl linker.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Thiazolidine-2,4-dione (TZD) 117.131.0Nucleophile Core
4-Bromobutyl acetate 195.051.2Electrophile
Potassium Carbonate (

)
138.212.0Base
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide) -SolventPolar Aprotic Medium
Step-by-Step Synthesis

Expert Insight: We select


 in DMF rather than stronger bases like NaH. While NaH is faster, it requires strictly anhydrous conditions and can lead to higher rates of 

-alkylation side products due to the "hard" nature of the sodium cation.

provides a milder deprotonation equilibrium that thermodynamically favors the more stable

-alkyl product.
  • Activation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiazolidine-2,4-dione (1.17 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
      (2.76 g, 20 mmol) to the solution. Stir the suspension at room temperature for 30 minutes. Observation: The mixture may become slightly cloudy as the potassium salt forms.
    
  • Catalysis: Add a catalytic amount of KI (166 mg, 1 mmol). Reasoning: KI facilitates the reaction via in situ halogen exchange, converting the alkyl bromide to a more reactive alkyl iodide.

  • Addition: Dropwise add 4-Bromobutyl acetate (2.34 g, 12 mmol) over 5 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 6–8 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). The starting TZD (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Quenching: Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (100 mL) to dissolve the inorganic salts and precipitate the organic product (or form an oil).

Workup & Purification Workflow[1]

Workup Reaction Reaction Mixture (DMF, Product, Salts) Quench Quench into Ice Water (100 mL) Reaction->Quench Extract Extraction (Ethyl Acetate x 3) Quench->Extract Wash Wash Organic Layer 1. Water (remove DMF) 2. Brine (drying) Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Purify Column Chromatography SiO2, Hex/EtOAc (80:20) Dry->Purify Final Pure Product Clear Oil or Low-Melting Solid Purify->Final

Figure 2: Downstream processing workflow ensuring removal of the high-boiling DMF solvent and separation of inorganic byproducts.

Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated against the following spectroscopic criteria.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, 

):
  • 
     4.10 (t, 
    
    
    
    Hz, 2H):
    
    
    (Next to acetate).
  • 
     3.96 (s, 2H): 
    
    
    
    (Ring methylene). Diagnostic for TZD ring integrity.
  • 
     3.75 (t, 
    
    
    
    Hz, 2H):
    
    
    . Diagnostic for N-alkylation.
  • 
     2.05 (s, 3H): 
    
    
    
    (Acetate methyl).
  • 
     1.60 – 1.75 (m, 4H):  Central butyl methylenes (
    
    
    
    ).

Expert Interpretation: The triplet at 3.75 ppm is the critical proof of


-alkylation. If 

-alkylation occurred, the signal would shift significantly downfield (closer to 4.5 ppm) due to the imidate ester structure.
Infrared Spectroscopy (FT-IR)[2]
  • 1755 cm

    
     & 1690 cm
    
    
    
    :
    Strong C=O stretches. The TZD ring exhibits two carbonyl peaks; the higher frequency corresponds to the C2 carbonyl (flanked by N and S), and the lower to the C4 carbonyl.
  • 1735 cm

    
    :  Ester C=O stretch (Acetate).
    
  • Absence of 3100-3400 cm

    
    :  Disappearance of the N-H stretch from the starting TZD confirms full substitution.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in DMF.Ensure DMF is dry (molecular sieves). Increase reaction time or temp to 80°C.
O-Alkylation Product "Hard" interaction between nucleophile and electrophile.Switch solvent to Acetone (lower temp) or switch base to Cs2CO3 (Cesium effect).
DMF Contamination Inefficient aqueous wash.Wash the organic layer 3x with water, or 1x with 5% LiCl solution (LiCl helps partition DMF into water).

References

  • N-Alkylation of Thiazolidinediones: Ebajo Jr, V. D., et al. (2024).[1] "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione."[1][2] Arkivoc.

  • TZD Medicinal Chemistry: Marc, G., et al. (2021).[1][3][4] "Thiazolidine-2,4-dione Derivatives as Potential Anti-Inflammatory and Antioxidant Agents."[1][5] International Journal of Molecular Sciences.

  • Ambident Nucleophile Reactivity: Nazarenko, K. G., et al. "Alkylation of thiazolidine-2,4-diones: Regioselectivity and reaction conditions." Chemistry of Heterocyclic Compounds.

Sources

Technical Guide: Therapeutic Potential of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl Acetate (DTBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the therapeutic potential of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate (referred to herein as DTBA ). Structurally, DTBA is an N-substituted derivative of the thiazolidine-2,4-dione (TZD) ring system, characterized by a four-carbon (butyl) linker and a terminal acetate ester.

Based on Structure-Activity Relationship (SAR) data of the TZD class and the physicochemical properties of the N-butyl acetate moiety, DTBA is identified as a lipophilic prodrug candidate with dual-targeting potential. Its primary mechanism is predicted to be PPAR


 agonism  (insulin sensitization), with secondary activity as an Aldose Reductase Inhibitor (ARI)  for diabetic complications. This guide details the molecular mechanisms, experimental validation protocols, and synthesis pathways required to evaluate DTBA.

Molecular Architecture & Pharmacophore Analysis

The therapeutic efficacy of DTBA is derived from its two distinct functional domains:

  • The TZD Headgroup (Pharmacophore):

    • Function: Acts as an acidic bioisostere, critical for binding to the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptor Gamma (PPAR

      
      ).
      
    • Mechanism: Forms hydrogen bonds with key residues (e.g., Tyr473, His323) in the PPAR

      
       binding pocket, triggering a conformational change that promotes co-activator recruitment.
      
  • The N-Butyl Acetate Tail:

    • Function: Modulates lipophilicity (LogP) and membrane permeability.

    • Prodrug Rationale: The acetate ester is likely hydrolyzed in vivo by intracellular esterases to release the active 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butan-1-ol (alcohol form) or oxidized to the corresponding butyric acid derivative. This esterification enhances oral bioavailability compared to the free acid/alcohol.

Primary Therapeutic Target: PPAR Agonism

Mechanism of Action

DTBA functions as a synthetic ligand for PPAR


, a nuclear receptor transcription factor. Upon binding, DTBA induces the following cascade:
  • Heterodimerization: The DTBA-PPAR

    
     complex heterodimerizes with the Retinoid X Receptor (RXR).
    
  • PPRE Binding: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Transcriptional Regulation: Upregulation of insulin-sensitive genes (e.g., GLUT4, Adiponectin) and downregulation of inflammatory cytokines (e.g., TNF-

    
    , IL-6).
    
Experimental Protocol: PPAR Reporter Gene Assay

To validate DTBA's potency as a PPAR


 agonist, the following transactivation assay is the industry standard.

Objective: Quantify the transcriptional activity of PPAR


 induced by DTBA relative to a standard agonist (e.g., Rosiglitazone).

Materials:

  • HEK293 or COS-7 cells.

  • Plasmids: pSG5-PPAR

    
     (expression vector), PPRE-Luc (luciferase reporter), pRL-SV40 (internal control).
    
  • Test Compound: DTBA (dissolved in DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in 24-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate for 24h.
    
  • Transfection: Transiently co-transfect cells with pSG5-PPAR

    
     (0.1 
    
    
    
    g), PPRE-Luc (0.4
    
    
    g), and pRL-SV40 (0.01
    
    
    g) using Lipofectamine 2000.
  • Treatment: After 24h, replace medium with serum-free DMEM containing DTBA at graded concentrations (0.1

    
    M – 100 
    
    
    
    M). Use Rosiglitazone (1
    
    
    M) as a positive control and DMSO (0.1%) as a vehicle control.
  • Incubation: Incubate for 24 hours.

  • Lysis & Measurement: Lyse cells using Passive Lysis Buffer (Promega). Measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize Firefly activity to Renilla activity. Plot the dose-response curve to determine the

    
    .
    

Secondary Target: Aldose Reductase Inhibition (ARI)

Mechanism of Action

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. In hyperglycemic states, excess sorbitol accumulation leads to osmotic stress and tissue damage (neuropathy, retinopathy).

  • DTBA Role: The TZD ring, particularly when N-substituted with lipophilic chains, has been shown to inhibit AR. The hydrolyzed metabolite (alcohol/acid) may competitively inhibit the enzyme's active site, preventing glucose reduction.

Experimental Protocol: In Vitro AR Inhibition

Objective: Determine the


 of DTBA against purified Aldose Reductase.

Methodology:

  • Enzyme Preparation: Isolate AR from rat lens homogenate or use recombinant human AR.

  • Reaction Mixture:

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.1 mM) as a cofactor.

    • DL-Glyceraldehyde (10 mM) as the substrate.

    • DTBA (varying concentrations).

  • Assay: Initiate the reaction by adding substrate. Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes at 30°C using a spectrophotometer.

  • Calculation:

    
    
    Where 
    
    
    
    is the change in absorbance per minute.

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of DTBA: modulating nuclear transcription via PPAR


 and inhibiting the cytosolic polyol pathway via Aldose Reductase.

DTBA_Mechanism DTBA DTBA (Prodrug) Metabolite Active Metabolite (Acid/Alcohol) DTBA->Metabolite Hydrolysis (Esterases) PPAR_Gamma PPAR-gamma (Nuclear Receptor) Metabolite->PPAR_Gamma Agonist Binding AR_Enzyme Aldose Reductase (Enzyme) Metabolite->AR_Enzyme Inhibition (-) Complex PPARg-RXR Heterodimer PPAR_Gamma->Complex + RXR RXR RXR DNA PPRE on DNA Complex->DNA Binds Promoter GeneExp Gene Expression (GLUT4, Adiponectin) DNA->GeneExp Transcription Outcome1 Insulin Sensitization Reduced Inflammation GeneExp->Outcome1 Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol Polyol Pathway AR_Enzyme->Sorbitol Catalyzes Outcome2 Prevention of Diabetic Complications AR_Enzyme->Outcome2 Blocked

Figure 1: Dual therapeutic mechanism of DTBA targeting PPAR


 (nuclear) and Aldose Reductase (cytosolic).

Synthesis & Characterization

To ensure reproducibility, the synthesis of DTBA must follow a validated N-alkylation protocol.

Reaction Scheme:



Protocol:

  • Reagents: Dissolve thiazolidine-2,4-dione (1.0 eq) in anhydrous DMF.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) to generate the N-anion. Stir at room temperature for 30 min.
    
  • Alkylation: Add 4-chlorobutyl acetate (1.2 eq) dropwise.

  • Reflux: Heat the mixture to 80°C for 6-8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Characterization Data (Expected):

  • IR (

    
    ):  1735 (ester C=O), 1690 (TZD C=O).
    
  • 
     NMR (CDCl
    
    
    
    ):
    
    
    4.1 (t, 2H,
    
    
    ), 2.0 (s, 3H,
    
    
    ).

Comparative Data Summary

The following table summarizes the expected pharmacological profile of DTBA compared to standard TZD drugs.

FeatureDTBARosiglitazonePioglitazone
Primary Target PPAR

PPAR

PPAR

/

Secondary Target Aldose ReductaseNoneNone
Lipophilicity High (Ester prodrug)ModerateHigh
Metabolic Fate Hydrolysis to Alcohol/AcidHydroxylation/SulfationHydroxylation
Key Indication T2D + NeuropathyT2DT2D

References

  • Sonawane, L.V.[1] & Bari, S.B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione.[1] International Journal of Biological Chemistry, 5(1), 68-74.[1] Link[1]

  • Bansal, K. et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activity.[2] International Journal of Pharmacy and Biological Sciences. Link

  • Liberman, D. et al. (Cited in MedCrave). Reaction mechanism to obtain thiazolidine-2, 4-dione and its derivatives.[1][2][3] MOJ Bioorganic & Organic Chemistry. Link

  • ResearchGate. Biological potential of thiazolidinedione derivatives of synthetic origin. ResearchGate Publication. Link

Sources

A Technical Guide to the Preliminary Pharmacokinetic Profiling of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive strategy for the preliminary in vitro and in vivo pharmacokinetic (PK) characterization of the novel chemical entity 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. As no public data exists for this specific compound, this document provides a prospective framework based on established principles of drug metabolism and pharmacokinetics (DMPK). The methodologies described are grounded in the known properties of the thiazolidinedione (TZD) class of compounds and standard industry practices for early-stage drug discovery.[1][2] The objective is to construct a foundational ADME (Absorption, Distribution, Metabolism, and Excretion) profile to enable informed decision-making and guide further development.[3][4]

Introduction and Strategic Overview

The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate belongs to the thiazolidinedione (TZD) chemical class. TZDs are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the expression of genes involved in glucose and lipid metabolism.[5][6] Marketed drugs like pioglitazone and rosiglitazone have established this scaffold as therapeutically relevant, but also highlighted the need for careful safety and pharmacokinetic assessment.[7]

The structure of the target compound features a butyl acetate ester linkage. This suggests a potential prodrug strategy, where the ester moiety is designed to be cleaved by endogenous esterase enzymes in vivo to release the active parent molecule (the corresponding butanol derivative).[8][9] This approach can be used to enhance solubility or modify absorption characteristics.[8]

A robust, early-stage characterization of a compound's ADME properties is critical for success in drug discovery.[10][11] It allows for the early identification of potential liabilities, such as rapid metabolism or poor absorption, thereby saving significant time and resources by preventing the advancement of unsuitable candidates.[1] This guide details the logical progression of experiments, from fundamental in vitro assays to a preliminary in vivo rodent PK study, to build a comprehensive data package.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Data Integration & In Vivo Design cluster_2 Phase 3: In Vivo Assessment Compound Compound Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolic_Stability Permeability Permeability & Efflux (Caco-2 Assay) Compound->Permeability PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB CYP_Inhibition CYP450 Inhibition (Fluorometric Assay) Compound->CYP_Inhibition Data_Integration Data Integration & In Vivo Dose Prediction Metabolic_Stability->Data_Integration Permeability->Data_Integration PPB->Data_Integration CYP_Inhibition->Data_Integration InVivo_PK Rodent In Vivo PK Study (IV and PO Dosing) Data_Integration->InVivo_PK Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples InVivo_PK->Bioanalysis PK_Parameters Calculation of Key PK Parameters (CL, Vd, t1/2, F%) Bioanalysis->PK_Parameters G cluster_0 Apical (Gut Lumen) cluster_1 Basolateral (Blood Side) Apical_Compartment Donor Chamber Compound (10 µM) Caco2_Monolayer Caco-2 Cell Monolayer Apical_Compartment->Caco2_Monolayer Papp (A→B) Absorption Basolateral_Compartment Receiver Chamber Buffer Basolateral_Compartment->Caco2_Monolayer Papp (B→A) Efflux Caco2_Monolayer->Apical_Compartment Caco2_Monolayer->Basolateral_Compartment

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Table 2: Representative Data from Caco-2 Permeability Assay

Compound Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Predicted Absorption
Test Compound 15.2 18.1 1.2 High
Atenolol (Low Perm) < 0.5 < 0.5 N/A Low
Propranolol (High Perm) > 20 > 20 ~1.0 High

| Digoxin (P-gp Substrate) | 0.8 | 10.5 | 13.1 | Low (Efflux) |

Preliminary In Vivo Pharmacokinetic Study

Following promising in vitro data, a preliminary in vivo PK study in a rodent model (e.g., Sprague-Dawley rat) is the logical next step. [12]This study provides essential information on how the compound behaves in a whole organism, integrating all ADME processes simultaneously. [11][13]The primary goals are to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%). [11]

Study Design and Execution

Causality: A well-designed rodent PK study is crucial for understanding a drug's disposition and for enabling dose selection for subsequent efficacy and toxicology studies. [12][14]Using both intravenous (IV) and oral (PO) routes of administration allows for the determination of absolute oral bioavailability, a critical parameter for oral drug candidates. [15] Experimental Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group/time point), cannulated (e.g., jugular vein) to facilitate serial blood sampling. [16]2. Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 20% Solutol in water). The formulation must be validated for stability and homogeneity.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. [15] * PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg). [15]4. Blood Sampling: Collect serial blood samples (~100 µL) at pre-defined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hr). [15]Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compound and its expected primary metabolite (the de-esterified alcohol) in plasma. [17]Method validation should assess linearity, accuracy, precision, and stability according to regulatory guidelines. [18][19]

Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin. [16] Table 3: Key Pharmacokinetic Parameters from Rodent Study

Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg) Definition
Cmax 1500 ng/mL 2100 ng/mL Maximum observed plasma concentration
Tmax 0.08 hr 1.0 hr Time to reach Cmax
AUC(0-inf) 3250 ng·hr/mL 9500 ng·hr/mL Area under the plasma concentration-time curve
CL 5.1 mL/min/kg - Clearance: volume of plasma cleared of drug per unit time
Vdss 1.2 L/kg - Volume of distribution at steady state
t1/2 3.5 hr 4.1 hr Terminal elimination half-life

| F% | - | 58% | Oral Bioavailability: fraction of oral dose reaching circulation |

Interpretation: The hypothetical data above would suggest that 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate has moderate clearance, a reasonable half-life, and good oral bioavailability in rats. The rapid appearance of the parent drug after oral administration would support the prodrug hypothesis, suggesting efficient hydrolysis by esterases in the gut or liver. [20][21]

Conclusion and Future Directions

This guide presents a systematic and scientifically grounded approach to the preliminary pharmacokinetic evaluation of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate. The integration of in vitro ADME assays with a well-executed in vivo PK study provides a foundational understanding of the compound's disposition. [22]The resulting profile—encompassing metabolic stability, permeability, and key in vivo parameters—is essential for assessing the compound's viability as a drug candidate and for guiding the next phases of drug development, including dose selection for toxicology and efficacy models. [14][23]

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Retrieved from [Link]

  • Li, H., et al. (2010). The Physicochemical Properties, in Vitro Metabolism and Pharmacokinetics of a Novel Ester Prodrug of EXP3174. Molecular Pharmaceutics, ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Scholars Research Library. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Jain, D., et al. (2006). Preclinical Pharmacokinetics: An Approach Towards Safer and Efficacious Drugs. Retrieved from [Link]

  • Fu, Y., et al. (n.d.). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Retrieved from [Link]

  • ResearchGate. (2025). A Review of Pharmacokinetic Parameters of Metabolites and Prodrugs. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazolidinedione. Retrieved from [Link]

  • ResearchGate. (2025). Pharmacokinetic Interactions with Thiazolidinediones. Retrieved from [Link]

  • ScienceScholar. (2022). Thiazolidinediones as leads: A review. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Structural Elucidation of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl Acetate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazolidine-2,4-diones (TZDs) are a significant class of heterocyclic compounds, forming the core scaffold of various therapeutic agents with a wide range of biological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of novel TZD derivatives is a critical step in the drug discovery and development process, ensuring compound identity, purity, and providing foundational data for structure-activity relationship (SAR) studies. This application note provides a detailed guide to the analysis of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate," a representative N-substituted TZD, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present anticipated spectral data, comprehensive protocols for data acquisition, and an in-depth discussion of the underlying principles for data interpretation.

Predicted Spectroscopic Data

While specific experimental data for the title compound is not publicly available, we can predict the characteristic NMR and MS data based on the extensive analysis of structurally similar TZD derivatives found in the literature.[3][4][5]

Predicted NMR Data (CDCl₃, 400 MHz)

The structure of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate with predicted proton and carbon numbering is shown below:

Caption: Structure of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate with atom numbering.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.10t2HH-4'Protons on the carbon adjacent to the acetate oxygen are deshielded.
~3.95s2HH-5Methylene protons on the TZD ring typically appear as a singlet.[4]
~3.70t2HH-1'Protons on the carbon attached to the nitrogen of the TZD ring.
~2.05s3HH-7'Methyl protons of the acetate group, appearing as a sharp singlet.
~1.75m2HH-2'Methylene protons of the butyl chain.
~1.60m2HH-3'Methylene protons of the butyl chain.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~175.0C-4Carbonyl carbon of the TZD ring.[3]
~171.0C-6'Carbonyl carbon of the acetate group.
~170.5C-2Carbonyl carbon of the TZD ring.[3]
~64.0C-4'Carbon bearing the acetate group.
~42.0C-1'Carbon attached to the TZD nitrogen.
~35.5C-5Methylene carbon of the TZD ring.[5]
~27.0C-2'Methylene carbon of the butyl chain.
~24.0C-3'Methylene carbon of the butyl chain.
~21.0C-7'Methyl carbon of the acetate group.
Predicted Mass Spectrometry Data (ESI-MS)

For electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected as protonated or sodiated adducts in positive ion mode.

  • Molecular Formula: C₉H₁₃NO₄S

  • Molecular Weight: 231.27 g/mol

  • Predicted [M+H]⁺: m/z 232.06

  • Predicted [M+Na]⁺: m/z 254.04

Fragmentation Pattern: The fragmentation in MS/MS would likely involve the loss of the acetate group or cleavage of the butyl chain.[6] Common fragments could include the loss of acetic acid (60 Da) or the ketene (42 Da).

Experimental Protocols

The following protocols are generalized from standard practices for the analysis of small organic molecules and specifically adapted from methodologies reported for TZD derivatives.[3][7]

Protocol 1: NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate". b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition: a. The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer. b. Typical acquisition parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 s, and 16-32 scans. c. Process the data with an exponential line broadening of 0.3 Hz.

3. ¹³C NMR Data Acquisition: a. The ¹³C NMR spectrum should be acquired on the same instrument. b. Use a proton-decoupled pulse sequence. c. Typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024-2048 scans. d. Process the data with an exponential line broadening of 1.0 Hz.

4. 2D NMR (Optional but Recommended): a. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. b. COSY will establish proton-proton couplings within the butyl chain. c. HSQC will correlate each proton to its directly attached carbon.

Protocol 2: Mass Spectrometry

1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. ESI-MS Data Acquisition: a. The analysis can be performed on a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. b. Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. c. Acquire data in positive ion mode over a mass range of m/z 100-500. d. Typical ESI source parameters: spray voltage of 3.5-4.5 kV, capillary temperature of 250-300 °C, and sheath gas flow rate of 10-20 arbitrary units.

3. High-Resolution Mass Spectrometry (HRMS): a. For confirmation of the elemental composition, acquire HRMS data on a TOF or Orbitrap instrument. b. The high mass accuracy of these instruments allows for the determination of the elemental formula from the exact mass.[3]

Workflow and Data Interpretation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate purification Purification (e.g., Column Chromatography) synthesis->purification nmr_prep NMR Sample Prep (CDCl3, TMS) purification->nmr_prep ms_prep MS Sample Prep (MeOH/ACN) purification->ms_prep nmr_acq NMR Data Acquisition (1H, 13C, 2D) nmr_prep->nmr_acq ms_acq MS Data Acquisition (ESI-MS, HRMS) ms_prep->ms_acq nmr_interp NMR Spectral Analysis: - Chemical Shift - Integration - Multiplicity nmr_acq->nmr_interp ms_interp MS Spectral Analysis: - Molecular Ion Peak - Fragmentation Pattern ms_acq->ms_interp structure_confirm Structure Confirmation & Purity Assessment nmr_interp->structure_confirm ms_interp->structure_confirm

Caption: Experimental workflow for the structural elucidation of the target compound.

NMR Interpretation Insights:

  • Causality of Chemical Shifts: The electron-withdrawing nature of the two carbonyl groups and the sulfur atom in the TZD ring deshields the adjacent protons and carbons, causing them to appear at higher chemical shifts. Similarly, the electronegative oxygen of the acetate group deshields the H-4' protons.

  • Self-Validation through 2D NMR: The COSY spectrum should show correlations between H-1'/H-2', H-2'/H-3', and H-3'/H-4', confirming the connectivity of the butyl chain. The HSQC spectrum will then link these proton signals to their respective carbon signals, providing a robust, self-validating assignment of the aliphatic chain.

Mass Spectrometry Interpretation Insights:

  • Trustworthiness of HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to calculate the elemental formula.[3] This is a crucial step in confirming the identity of a newly synthesized compound, as it provides a high degree of confidence in the molecular formula.

  • Fragmentation as a Structural Clue: The fragmentation pattern observed in MS/MS experiments can provide valuable information about the compound's structure. For instance, the observation of a neutral loss of 60 Da (acetic acid) would strongly support the presence of the acetate ester functionality.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" and other novel TZD derivatives. By following the detailed protocols and applying the principles of spectral interpretation outlined in this application note, researchers can confidently verify the structure and purity of their synthesized compounds, which is an essential step in the advancement of medicinal chemistry and drug development projects.

References

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. (n.d.).
  • Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluatio. (2025, October 31).
  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - MDPI. (2021, December 23).
  • Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - Semantic Scholar. (n.d.).
  • Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1 H and 13 C NMR Spectroscopy - Taylor & Francis Online. (2006, December 6).
  • Supporting Information - Wiley-VCH. (n.d.).
  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.).
  • Mass fragmentation pattern of compound 3a. | Download Scientific Diagram - ResearchGate. (n.d.).
  • (PDF) Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. (2025, August 7).
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (n.d.).
  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC. (2018, February 2).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025, May 31).
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths an. (2024, May 23).
  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives - Impactfactor. (2019, November 21).
  • Synthesis and Characterization and Pharmacological Evaluation of Biphenyl Based 4-Thiazolidinones. (2021, April 15).
  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.).
  • SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES - Novelty Journals. (2022, May 4).
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. (2021, September 30).
  • Thiazolidin and Thiazan-4-ones: Synthesis, Conformational Analysis, Antimicrobial and Cytotoxic Activity - Modern Scientific Press. (2014, June 6).

Sources

Application Notes and Protocols for the Evaluation of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazolidinediones

The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic applications.[1] Molecules incorporating this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3][4][5] The structural hallmark of TZDs is a thiazolidine ring with two carbonyl groups at positions 2 and 4, which allows for substitutions at the 3- and 5-positions, enabling the generation of diverse chemical entities with varied biological targets.[1] A significant body of research has highlighted the potential of TZD derivatives to act as potent enzyme inhibitors, targeting key players in various disease pathways such as protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, α-amylase, and lipoxygenase.[2][3][6][7]

This application note focuses on a specific TZD derivative, 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate . While the broader class of TZDs is well-studied, this guide provides a detailed framework for researchers to investigate the enzyme inhibitory potential of this particular compound. We will use Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of insulin and leptin signaling pathways and a prime target for type 2 diabetes and obesity treatments, as a representative enzyme for our protocols.[7] The methodologies described herein, however, are adaptable to other enzyme systems.

Proposed Mechanism of Action: PTP1B Inhibition

Protein tyrosine phosphatases (PTPs) catalyze the dephosphorylation of tyrosine residues on their protein substrates. PTP1B specifically dephosphorylates the activated insulin receptor, thereby attenuating the insulin signaling cascade. Inhibition of PTP1B is expected to enhance insulin sensitivity, making it a promising strategy for the management of insulin resistance. Thiazolidinedione derivatives have been identified as inhibitors of PTP1B, often acting through a competitive mechanism.[7] The proposed inhibitory action of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate on PTP1B is illustrated below.

PTP1B_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by TZD Derivative Insulin Receptor (P) Phosphorylated Insulin Receptor PTP1B PTP1B Enzyme Insulin Receptor (P)->PTP1B Substrate Binding Insulin Receptor Dephosphorylated Insulin Receptor PTP1B->Insulin Receptor Dephosphorylation Pi Inorganic Phosphate (Pi) PTP1B->Pi PTP1B_Inhibited Inactive PTP1B-Inhibitor Complex PTP1B->PTP1B_Inhibited Inhibitor 4-(2,4-Dioxo-1,3-thiazolidin-3-yl) butyl acetate Inhibitor->PTP1B Competitive Binding to Active Site

Caption: Proposed competitive inhibition of PTP1B by 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate.

Experimental Protocols: In Vitro PTP1B Inhibition Assay

The following protocol details a colorimetric, in vitro assay to determine the inhibitory activity of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate against human recombinant PTP1B. This assay is based on the detection of inorganic phosphate (Pi) released from a synthetic phosphopeptide substrate, utilizing a Malachite Green-based reagent.[8][9]

Materials and Reagents
  • PTP1B Enzyme: Human recombinant PTP1B (e.g., Abcam ab139465 or similar).[8]

  • PTP1B Substrate: A phosphopeptide substrate such as IR5 (Insulin Receptor β residues 1142-1153, pTyr-1158) or p-nitrophenyl phosphate (pNPP).[8][10]

  • Test Compound: 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control Inhibitor: Suramin or Sodium Orthovanadate (Na₃VO₄).[8][11]

  • Assay Buffer: 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[10]

  • Phosphate Detection Reagent: Malachite Green-based reagent (e.g., from a PTP1B inhibitor screening kit).[9]

  • Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

  • 96-well Microplate: Clear, flat-bottom.

  • Microplate Reader: Capable of measuring absorbance at ~620-650 nm.

Experimental Workflow Diagram

Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Enzyme Dilution - Substrate Solution - Inhibitor Dilutions - Phosphate Standards start->prep_reagents plate_setup Plate Setup (96-well): - Blanks - Controls (No Inhibitor) - Test Compound Wells - Positive Control Wells prep_reagents->plate_setup add_enzyme Add PTP1B Enzyme to all wells (except blanks) plate_setup->add_enzyme pre_incubation Add Inhibitor/Vehicle and Pre-incubate add_enzyme->pre_incubation initiate_reaction Initiate Reaction: Add Substrate Solution pre_incubation->initiate_reaction incubation Incubate at 30-37°C (e.g., 30 minutes) initiate_reaction->incubation stop_reaction Stop Reaction & Develop Color: Add Phosphate Detection Reagent incubation->stop_reaction read_plate Measure Absorbance (620-650 nm) stop_reaction->read_plate analyze_data Data Analysis: - Standard Curve - % Inhibition - IC50 Calculation read_plate->analyze_data end End analyze_data->end

Caption: General workflow for the in vitro PTP1B enzyme inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare all reagents in the assay buffer.

    • Create a serial dilution of the test compound, 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).[11]

    • Prepare a dilution of the PTP1B enzyme to the desired working concentration.

    • Prepare the substrate solution at a concentration close to its Km value for PTP1B.

    • Prepare a phosphate standard curve using the provided phosphate standard.

  • Assay Procedure:

    • To a 96-well plate, add the assay components in the following order:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer and enzyme.

      • Test wells: Diluted test compound and enzyme.

      • Positive control wells: Known PTP1B inhibitor and enzyme.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[12]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the same temperature for a fixed period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding the phosphate detection reagent. This reagent will also initiate the color development.

    • Allow the color to develop for 15-30 minutes at room temperature.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 620-650 nm).

Data Analysis
  • Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line, which will be used to convert the absorbance readings from the assay wells into the amount of phosphate produced.

  • Percentage Inhibition Calculation:

    • Correct the absorbance readings by subtracting the average absorbance of the blank wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

  • IC₅₀ Determination:

    • Plot the percentage of inhibition against the logarithm of the test compound concentrations.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation: Expected Results

The following table illustrates a hypothetical dataset for the inhibition of PTP1B by 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate.

Compound Concentration (µM)Average Absorbance (650 nm)Phosphate Produced (nmol)% Inhibition
0 (Control)0.85010.20
0.10.7659.1810.0
10.6387.6624.9
100.4335.2049.0
500.2122.5475.1
1000.1281.5484.9

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

  • Positive Control: A known inhibitor (e.g., Suramin) should be included to validate that the assay can detect inhibition.

  • Solvent Control: The effect of the solvent (e.g., DMSO) on enzyme activity should be assessed to ensure it does not interfere with the assay.

  • Linearity of Reaction: The enzyme reaction should be linear with time and enzyme concentration. This should be determined during assay optimization.

  • Counter-Screening: To rule out non-specific inhibition or interference with the assay components, a counter-screen can be performed where the test compound is added after the enzymatic reaction has been stopped. A change in the signal would indicate interference with the detection method.

Conclusion

This application note provides a comprehensive guide for the initial investigation of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" as a potential enzyme inhibitor, with a specific focus on PTP1B. The provided protocols are designed to be robust and adaptable, allowing researchers to generate reliable and reproducible data. The thiazolidinedione scaffold continues to be a rich source of pharmacologically active compounds, and a systematic evaluation of novel derivatives like the one discussed here is a critical step in the discovery of new therapeutic agents.

References

  • Heterocyclyl linked phenyl containing Thiazolidinediones and its Cyclic analogs as potential novel Antidiabetic agents. (2021). ResearchGate.
  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2021). MDPI. Available at: [Link]

  • PAIN-less identification and evaluation of small molecule inhibitors against protein tyrosine phosphatase 1B. (2017). MedChemComm. Available at: [Link]

  • Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects. (2009). PubMed. Available at: [Link]

  • PTP1B Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Available at: [Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers in Chemistry. Available at: [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). PMC. Available at: [Link]

  • PTP1B Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Available at: [Link]

  • Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. (2025). PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility & Stability for 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TZD-SOL-001 Subject: Troubleshooting Solubility, Stability, and Assay Interference Assigned Scientist: Senior Application Specialist

Executive Summary: The Molecule Profile

Before addressing specific protocols, we must define the physicochemical behavior of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate (referred to hereafter as DTBA ).

  • Class: N-substituted Thiazolidinedione (TZD) derivative.[1]

  • Key Feature 1 (Lipophilicity): The N-butyl linker and the lack of an acidic proton at the N-3 position make this molecule highly lipophilic compared to standard TZDs like pioglitazone. It will not ionize at physiological pH, rendering pH adjustments ineffective for solubilization.

  • Key Feature 2 (Lability): The terminal acetate group is an ester.[2] It is susceptible to rapid hydrolysis by carboxylesterases present in serum (FBS) and cellular cytosol, converting it to the corresponding alcohol.

Module 1: Stock Preparation & Storage

Q: What is the optimal solvent for creating a high-concentration stock?

A: DMSO (Dimethyl Sulfoxide) is the required solvent.

  • Why: DTBA is practically insoluble in water. The high dielectric constant of DMSO disrupts the crystal lattice of the TZD ring.

  • Protocol:

    • Weigh the powder in a glass vial (avoid static-prone plastics).

    • Add anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration.

    • Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Verification: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation, which will cause "crashing" upon dilution.

Q: How should I store the stock solution?

A: Store at -20°C or -80°C in small, single-use aliquots.

  • Critical Warning: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. Water in the DMSO stock decreases the solubility limit of DTBA, leading to "silent precipitation" inside the freezer tube.

  • Best Practice: Use amber glass vials or high-quality polypropylene tubes with O-ring seals to prevent evaporation and light degradation.

Module 2: The "Crash" Phenomenon (Dilution Strategy)

Q: My compound precipitates when I add it to the cell culture media. Why?

A: You are experiencing "Solvent Shock." When a hydrophobic stock (100% DMSO) hits an aqueous buffer (Media), the local solubility drops instantaneously. If the mixing is not rapid, DTBA molecules aggregate into micro-crystals before they can disperse.

Protocol: The "Intermediate Shift" Dilution Method

Do not pipette 1 µL of stock directly into 10 mL of media. Instead, use an intermediate dilution step.

  • Prepare a 100x Intermediate: Dilute your high-concentration stock into pure DMSO to create a working stock that is 1000x the final assay concentration.

  • The Rapid Dispersion:

    • Place your culture media on a magnetic stirrer (gentle stir).

    • Slowly inject the DMSO working stock into the center of the vortex.

    • Limit: Ensure final DMSO concentration is ≤ 0.1% to avoid cellular toxicity [1].

Visualization: Solubility Decision Tree

SolubilityWorkflow cluster_0 Critical Control Point Start Start: Solid DTBA Powder Solvent Dissolve in anhydrous DMSO (Target: 10-50 mM) Start->Solvent Check Visual Check: Is it clear? Solvent->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate Turbid Dilution Prepare Intermediate Dilution (1000x in DMSO) Check->Dilution Clear Sonicate->Check Final Rapid Dispersion into Media (Final DMSO ≤ 0.1%) Dilution->Final

Figure 1: Step-by-step workflow for solubilizing DTBA without precipitation.

Module 3: Assay Interference & Stability

Q: My EC50 values are shifting over time (e.g., 2h vs 24h). Is the compound degrading?

A: Likely, yes. The acetate ester is the weak link. Serum (FBS) contains high levels of carboxylesterases. These enzymes will hydrolyze DTBA into "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butanol" (the alcohol form) and acetic acid [2].

  • Diagnostic Experiment: Run an LC-MS time-course. Incubate DTBA in your media (with FBS) and sample at 0, 1, 4, and 24 hours. If the parent peak disappears, esterases are the culprit.

  • The Fix:

    • Heat Inactivation: Heat FBS to 56°C for 30 minutes to deactivate some esterase activity (though not all).

    • Serum-Free Window: If your cells tolerate it, perform the assay in serum-free media (e.g., Opti-MEM) for the duration of the compound incubation.

Q: I see high variability between replicates. Could it be plastic binding?

A: Yes. Lipophilic N-substituted TZDs adhere avidly to polystyrene [3].

  • Symptom: The effective concentration in the well is much lower than the calculated concentration.

  • The Fix:

    • Low-Binding Plates: Switch to "Ultra-Low Attachment" plates or glass-coated plates.

    • Surfactant: Add 0.01% Tween-80 or 0.1% BSA to the buffer. The protein/surfactant coats the plastic sites, preventing the drug from sticking.

Data Summary: Common Interference Modes
Interference TypeMechanismSymptomSolution
Precipitation Hydrophobic aggregation upon aqueous dilution.Turbidity; "Dead" zones in well; erratic high signals.Intermediate DMSO dilution; Limit final concentration.
Hydrolysis Serum esterases cleave the acetate group.[3]Loss of potency over time; shift in IC50/EC50.Use heat-inactivated FBS or serum-free media.
Adsorption Lipophilic binding to polystyrene plastic.Lower than expected potency; high variance between wells.Add 0.1% BSA carrier; Use glass/low-bind plates.

Module 4: Advanced Troubleshooting (The "Crash" Mechanism)

Understanding why the compound crashes allows you to prevent it. The diagram below illustrates the competition between solvation and aggregation.

CrashMechanism Stock DTBA in DMSO (Solvated by DMSO shell) Mixing Addition to Aqueous Media Stock->Mixing PathA Slow Mixing / High Conc. Mixing->PathA PathB Rapid Mixing / Low Conc. Mixing->PathB Crash DMSO stripped away Hydrophobic Aggregation (PRECIPITATION) PathA->Crash Kinetic Failure Stable Micellar/Protein Stabilization (STABLE ASSAY) PathB->Stable Thermodynamic Success

Figure 2: The mechanism of precipitation vs. stable dispersion. Rapid mixing prevents the formation of critical crystal nuclei.

References

  • Citation Context: Establishes the standard safety limit of 0.1% DMSO for cell-based assays to avoid solvent-induced toxicity.
  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. Citation Context: Provides the mechanistic basis for ester hydrolysis in serum-containing media. (General reference for esterase activity in biological systems).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-454. Link

    • Citation Context: Authoritative review on the impact of lipophilicity on plastic binding and precipit

Sources

Optimizing reaction conditions for "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Process Optimization Subject: Optimization of Reaction Conditions for 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate Ticket ID: TZD-ALK-042 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to synthesize 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate via the N-alkylation of thiazolidine-2,4-dione (TZD). This reaction involves a nucleophilic substitution (


) where the acidic nitrogen of the TZD ring attacks an electrophilic alkyl halide (likely 4-bromobutyl acetate).

The Critical Challenge: The target molecule contains an acetate ester .[1] While the TZD ring requires a base for deprotonation, the acetate group is sensitive to base-mediated hydrolysis (saponification). Therefore, the optimization of this reaction hinges on balancing nucleophilicity (to drive N-alkylation) against basicity/hydrolytic conditions (to preserve the ester).

This guide is structured as a tiered troubleshooting system to address yield, selectivity, and purification.

Part 1: Core Reaction Parameters (Tier 1 Support)

Q1: Which base should I use to avoid hydrolyzing the acetate group?

Recommendation: Use Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)  or Triethylamine (TEA) . Avoid Sodium Hydride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) or Hydroxides (

).
  • The Logic: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     of the imide proton in TZD is approximately 6.5–6.8 . This is relatively acidic.[1]
    
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  A mild, heterogeneous base that is strong enough to deprotonate the TZD nitrogen but, in anhydrous organic solvents, is poor at hydrolyzing esters.
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  While effective for alkylation, it is a strong base that can cause ester cleavage or transesterification if any alcohol is present.
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  These will rapidly hydrolyze your butyl acetate chain into a butyl alcohol derivative (4-(2,4-dioxo-1,3-thiazolidin-3-yl)butan-1-ol), destroying your target.
      
Q2: What is the optimal solvent system?

Recommendation: DMF (N,N-Dimethylformamide) or Acetonitrile (


) .
SolventSuitabilityNotes
DMF High Excellent for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

reactions. Solubilizes the TZD salt well.[1] High boiling point allows heating if necessary (keep <80°C to protect ester).[1]
Acetone Medium Good for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Finkelstein conditions). Easy workup, but lower boiling point limits reaction rate.[1]
Ethanol/Methanol Low Avoid. Protic solvents reduce nucleophilicity via solvation shells and risk transesterification of your acetate group.[1]
THF Medium Good solubility, but reaction rates are often slower than in DMF.[1]

Part 2: Advanced Troubleshooting (Tier 2 Support)

Q3: I am seeing "O-alkylation" impurities. How do I fix this?

Issue: TZD is an ambident nucleophile . The anion can attack from the Nitrogen (N-alkylation, thermodynamic product) or the Oxygen (O-alkylation, kinetic product). Solution:

  • Thermodynamic Control: Ensure the reaction runs long enough. N-alkylation is more stable.[1]

  • Solvent Polarity: Use polar aprotic solvents (DMF).[1] These solvents solvate the cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), leaving the "naked" anion free to attack. The softer Nitrogen center is favored in these conditions compared to the harder Oxygen center.
    
  • Leaving Group: Use Bromide or Iodide .[1] If you are using 4-chlorobutyl acetate, add a catalytic amount of Potassium Iodide (KI) (10 mol%) to generate the more reactive iodide in situ (Finkelstein reaction).

Q4: My yield is low, and I suspect moisture contamination.

Issue: Water is the enemy of this reaction for two reasons:

  • It solvates the nucleophile, killing the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     rate.
    
  • In the presence of base (

    
    ), water generates hydroxide ions (
    
    
    
    ), which will hydrolyze your acetate ester. Protocol:
  • Dry DMF over molecular sieves (3Å or 4Å) for 24 hours before use.[1]

  • Flame-dry glassware under vacuum/argon flow.[1]

Part 3: Visualizing the Reaction Logic

The following diagram illustrates the mechanistic pathway and the critical "Hydrolysis Trap" you must avoid.

TZD_Alkylation_Pathway TZD Thiazolidine-2,4-dione (TZD) Anion TZD Anion (Ambident Nucleophile) TZD->Anion Deprotonation (pK_a ~6.8) Base Base (K2CO3) Base->Anion Target TARGET: N-Alkylated Product (Ester Intact) Anion->Target S_N2 Attack (N-site) Thermodynamic Control O_Alkyl Impurity: O-Alkylated Isomer Anion->O_Alkyl S_N2 Attack (O-site) Kinetic/Polar Effects AlkylAgent 4-Bromobutyl Acetate (Electrophile) AlkylAgent->Target Hydrolysis Impurity: Alcohol Derivative (Ester Lost) Target->Hydrolysis Saponification (High pH + H2O) Water Moisture/H2O Water->Hydrolysis

Figure 1: Reaction pathway analysis showing the competition between N-alkylation, O-alkylation, and the critical risk of ester hydrolysis.

Part 4: Validated Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate.

Reagents:

  • Thiazolidine-2,4-dione (1.0 eq)[1]

  • 4-Bromobutyl acetate (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq) - Optional catalyst[1]

  • DMF (Anhydrous) - Solvent[1]

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve TZD (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (1.5 eq) . Stir at room temperature for 30 minutes. The mixture may become a suspension.
    
    • Checkpoint: This step forms the potassium salt of TZD.[1][2]

  • Alkylation: Add 4-Bromobutyl acetate (1.1 eq) dropwise via syringe.[1] If using KI catalyst, add it now.[1]

  • Reaction: Heat the mixture to 60°C (Do not exceed 80°C to protect the ester). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC.[1][3] TZD is UV active.[1] Stain with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       to visualize the alkyl chain if necessary.
      
  • Workup (Crucial for Ester Stability):

    • Cool to room temperature.[1][4][5]

    • Filtration: Filter off the solid inorganic salts (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) before adding water. Wash the solid cake with ethyl acetate.[1][4]
      
    • Extraction: Dilute the filtrate with Ethyl Acetate.[1] Wash with cold water (x2) and brine (x1).[1] Note: Keep water washes cold and brief to minimize hydrolysis.[1]

    • Dry organic layer over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Column Chromatography (Gradient: Hexane -> Ethyl Acetate).

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting_Tree Start Problem Encountered Issue1 Product is an Alcohol (Acetate missing) Start->Issue1 Issue2 Low Conversion (Starting material remains) Start->Issue2 Issue3 Unknown Impurity (O-Alkylation) Start->Issue3 Sol1 Cause: Hydrolysis Fix: Dry DMF, switch to K2CO3, avoid aqueous base workup. Issue1->Sol1 Sol2 Cause: Low Nucleophilicity Fix: Add KI catalyst, increase temp to 60°C. Issue2->Sol2 Sol3 Cause: Kinetic Control Fix: Switch solvent to DMF, increase reaction time. Issue3->Sol3

Figure 2: Diagnostic flowchart for common synthetic failures in TZD alkylation.

References

  • N-Alkylation Mechanism & Conditions: Ebajo, V. D., Jr., et al. (2024).[1][4] A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc.

  • TZD Reactivity & ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : 
    National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5437, Thiazolidinedione.
    
    
  • General Alkylation of Cyclic Imides: Mahapatra, M. K., et al. (2016).[1] Synthesis, anti-hyperglycaemic activity, and in-silico studies of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives. Research on Chemical Intermediates.

  • Ester Stability in TZD Synthesis: Trotsko, N., et al. (2018).[1] Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives. Polish Pharmaceutical Society.[1]

Sources

Validation & Comparative

A Comparative Guide to Thiazolidinone Derivatives: Evaluating "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of novel thiazolidinone derivatives, using "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" as a focal point for comparison against established compounds within this class. The thiazolidinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This "wonder nucleus" is present in drugs with anti-diabetic, anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[2][4]

The therapeutic efficacy of thiazolidinone derivatives is intrinsically linked to the nature of substitutions at positions 2, 3, and 5 of the heterocyclic ring.[4] These modifications influence the compound's physicochemical properties, target-binding affinity, and overall pharmacological profile. This guide will navigate the essential in-vitro experiments required to characterize a new chemical entity like "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" and benchmark its performance against relevant, well-characterized thiazolidinone derivatives.

The Thiazolidinone Landscape: A Privileged Scaffold

Thiazolidinones, particularly the 1,3-thiazolidin-4-one and thiazolidine-2,4-dione cores, are considered privileged structures in drug discovery.[5][6] Their versatility has led to the development of key therapeutic agents. For instance, pioglitazone and rosiglitazone, both thiazolidinediones, are well-known for their anti-diabetic properties, primarily acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8] Activation of PPARγ plays a crucial role in regulating glucose and lipid metabolism, making it a key target for type 2 diabetes treatment.[7][9]

Beyond diabetes, modifications to the thiazolidinone ring have yielded compounds with potent anti-inflammatory, anticancer, and antimicrobial activities.[1][10][11][12] The structure-activity relationship (SAR) of these derivatives is a subject of ongoing research, with the goal of optimizing efficacy and minimizing side effects.[13][14][15]

Characterizing a Novel Derivative: "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate"

To ascertain the therapeutic potential of a novel compound such as "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate," a systematic evaluation of its biological activities is paramount. This section outlines a series of recommended in-vitro assays, providing a direct comparison with established thiazolidinone derivatives.

Anti-diabetic Activity Assessment

Given the prevalence of anti-diabetic activity among thiazolidinediones, this is a logical starting point for evaluation.

a) Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Binding Affinity:

A primary mechanism for the anti-diabetic effect of many thiazolidinediones is their interaction with PPARγ.[7] A competitive binding assay can determine the affinity of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" for the PPARγ receptor, with rosiglitazone or pioglitazone as positive controls.

b) In-Vitro Glucose Uptake Assay:

This assay measures the ability of a compound to enhance glucose uptake in insulin-sensitive cell lines, such as 3T3-L1 adipocytes or L6 myotubes.[16][17] Increased glucose uptake is a key indicator of improved insulin sensitivity.

c) α-Amylase and α-Glucosidase Inhibition Assays:

These enzymes are involved in carbohydrate digestion.[18] Their inhibition can delay glucose absorption and manage postprandial hyperglycemia. Acarbose is a standard inhibitor used for comparison.[19]

Comparative Data Table: Anti-diabetic Activity

CompoundPPARγ Binding (Ki, nM)Glucose Uptake (% of Control)α-Amylase Inhibition (IC50, µM)α-Glucosidase Inhibition (IC50, µM)
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate Experimental DataExperimental DataExperimental DataExperimental Data
Rosiglitazone10 - 50[20]Significant Increase[7]Not ReportedNot Reported
Pioglitazone400 - 700[1]Significant Increase[7]Not ReportedNot Reported
AcarboseNot ApplicableNo Direct EffectPotent Inhibitor[19]Potent Inhibitor[19]
Anti-inflammatory Activity Assessment

Inflammation is a key pathological feature of many chronic diseases, and thiazolidinone derivatives have shown promise as anti-inflammatory agents.[2]

a) Inhibition of Protein Denaturation Assay:

Protein denaturation is a hallmark of inflammation.[21] This assay assesses the ability of a compound to prevent heat- or chemically-induced denaturation of proteins like bovine serum albumin (BSA). Diclofenac is a commonly used standard.

b) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

COX enzymes are central to the inflammatory cascade, producing prostaglandins.[21] Assessing the inhibitory activity against both COX-1 and COX-2 can reveal the compound's mechanism and potential for gastrointestinal side effects.

c) Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages:

This cell-based assay measures the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages (e.g., RAW 264.7 cells) stimulated with LPS.[21]

Comparative Data Table: Anti-inflammatory Activity

CompoundProtein Denaturation Inhibition (IC50, µg/mL)COX-2 Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate Experimental DataExperimental DataExperimental Data
IndomethacinPotent InhibitorPotent InhibitorPotent Inhibitor
Diclofenac SodiumPotent Inhibitor[22]Potent InhibitorPotent Inhibitor
Anticancer Activity and Cytotoxicity Profiling

Several thiazolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][23]

a) MTT or XTT Assay:

This colorimetric assay measures cell metabolic activity, providing an indication of cell viability and proliferation after treatment with the test compound.[24] A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

b) Lactate Dehydrogenase (LDH) Release Assay:

LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a marker of cytotoxicity.[24][25][26][27]

Comparative Data Table: Anticancer Activity

CompoundCell LineIC50 (µM)
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate MCF-7Experimental Data
A549Experimental Data
HCT116Experimental Data
DoxorubicinMCF-7~0.05 - 0.5
A549~0.1 - 1.0
HCT116~0.1 - 1.0
Antimicrobial Activity Screening

The thiazolidinone scaffold is also a source of potent antimicrobial agents.[10][28]

a) Broth Microdilution Assay:

This assay determines the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Comparative Data Table: Antimicrobial Activity

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate Experimental DataExperimental DataExperimental Data
Ciprofloxacin0.25 - 10.015 - 0.125Not Applicable
FluconazoleNot ApplicableNot Applicable0.25 - 2

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

General Experimental Workflow for Compound Evaluation

G cluster_0 In-Vitro Screening cluster_1 Mechanism of Action cluster_2 Safety & Pharmacokinetics Primary_Screening Primary Screening (e.g., PPARγ Binding, Protein Denaturation) Secondary_Screening Secondary Screening (Cell-Based Assays) Primary_Screening->Secondary_Screening Active Hits Mechanistic_Studies Mechanistic Studies (e.g., COX Inhibition, Cytokine Profiling) Secondary_Screening->Mechanistic_Studies Cytotoxicity Cytotoxicity Profiling (MTT, LDH Assays) Secondary_Screening->Cytotoxicity ADMET In-Silico ADMET Prediction Mechanistic_Studies->ADMET

Caption: General experimental workflow for in-vitro evaluation of novel thiazolidinone derivatives.

Protocol: In-Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). Mature adipocytes will be visible after 8-12 days.[29]

  • Serum Starvation: Prior to the assay, starve the differentiated adipocytes in serum-free medium for 2-4 hours.

  • Compound Incubation: Treat the cells with varying concentrations of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate," a positive control (e.g., insulin or rosiglitazone), and a vehicle control for 1 hour.

  • Glucose Uptake: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) to each well and incubate for 30-60 minutes.

  • Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader. Increased fluorescence indicates higher glucose uptake.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and express the results as a percentage of the control.

Protocol: LDH Cytotoxicity Assay
  • Cell Seeding: Seed the desired cancer cell line (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" for 24-48 hours. Include wells for a vehicle control (untreated cells), a positive control for maximum LDH release (cells treated with a lysis buffer), and a background control (culture medium only).[25]

  • Supernatant Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing a tetrazolium salt) to each well.[27]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100.

Signaling Pathway: PPARγ Activation in Adipocytes

cluster_0 cluster_1 cluster_2 TZD Thiazolidinedione (e.g., Rosiglitazone) PPARg_RXR PPARγ-RXR Heterodimer TZD->PPARg_RXR Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Adipogenesis Adipogenesis Gene_Expression->Adipogenesis Glucose Uptake (GLUT4) Glucose Uptake (GLUT4) Gene_Expression->Glucose Uptake (GLUT4) Insulin Sensitivity Insulin Sensitivity Gene_Expression->Insulin Sensitivity

Caption: Simplified signaling pathway of PPARγ activation by thiazolidinediones in adipocytes.

Conclusion and Future Perspectives

This guide provides a structured approach to the initial in-vitro evaluation of "4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate" and other novel thiazolidinone derivatives. By systematically assessing its activity across a range of therapeutic areas and comparing it to established compounds, researchers can gain valuable insights into its potential as a drug candidate. Positive results from these in-vitro studies would warrant further investigation, including more detailed mechanistic studies, in-vivo efficacy testing in animal models, and comprehensive pharmacokinetic and toxicological profiling.[30][31][32][33][34] The continued exploration of the thiazolidinone scaffold holds significant promise for the discovery of new and improved therapies for a multitude of diseases.

References

  • Recent developments and biological activities of thiazolidinone deriv
  • Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A system
  • Exploring In Vitro Antidiabetic Assays.
  • A Brief Review on Biological Activities of Thiazolidinone Deriv
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorot
  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.
  • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • In-vitro cell line Models and Assay methods to study the Anti-diabetic Activity. RJPT.
  • The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. International Journal of Life Science and Pharma Research.
  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. Benchchem.
  • Design, synthesis and evaluation of PPAR gamma binding activity of 2-thioxo-4-thiazolidinone deriv
  • Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. Research and Reviews: A Journal of Pharmaceutical Science.
  • Structure-activity relationship (SAR) of 4-thiazolidinone-umbelliferone hybrids 7a-r.
  • Cytotoxicity Assays: Measurement Of Cell De
  • In Vitro Assessment Methods for Antidiabetic Peptides
  • Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. MDPI.
  • New 4-thiazolidinone-based molecules Les-2769 and Les-3266 as possible PPARγ modul
  • In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research.
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads.
  • Pharmacokinetic Profiling.
  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcer
  • LDH Cytotoxicity Assay Kit. OZ Biosciences.
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Semantic Scholar.
  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). PMC.
  • Design, Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
  • LDH Cytotoxicity Assay Kit. Canvax.
  • LDH Cytotoxicity Assay Kit (A319649). Antibodies.com.
  • Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Deriv
  • LDH assay kit guide: Principles and applic
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
  • Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. MDPI.
  • Synthesis, Characterization, Docking studies, Evaluation of Thiazinyl-thiazolidinone derivatives as potential in vitro antidiabetic and antioxidant agents.
  • Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives.

Sources

Validating the Anticancer Activity of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. Leveraging established methodologies and providing in-depth experimental protocols, this document serves as a practical resource for the preclinical evaluation of this and other related thiazolidinedione derivatives.

Introduction: The Emerging Role of Thiazolidinediones in Oncology

Thiazolidinediones (TZDs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Initially recognized for their utility as insulin-sensitizing agents in the treatment of type 2 diabetes, a growing body of evidence now points to their potential as potent anticancer agents.[2] The structural backbone of TZDs, a five-membered ring containing sulfur and nitrogen, offers a versatile scaffold for chemical modifications, allowing for the synthesis of derivatives with a wide array of biological activities.[1]

The anticancer effects of TZD derivatives are multifaceted, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3] These mechanisms can be mediated through both peroxisome proliferator-activated receptor-gamma (PPAR-γ)-dependent and -independent pathways.[3] The structural flexibility of the TZD core, particularly at the C-5 position, allows for the design of compounds that can be fine-tuned to enhance their cytotoxic potency and selectivity against various cancer types.[4] This guide focuses on a specific derivative, 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, as a case study for a rigorous preclinical validation pipeline.

Postulated Mechanism of Action

The anticancer activity of thiazolidinedione derivatives is believed to stem from their ability to modulate key signaling pathways that are often dysregulated in cancer. The primary mechanism involves the induction of cell cycle arrest and apoptosis. This can occur through the activation of PPAR-γ, a nuclear receptor that controls the expression of genes involved in cell differentiation and proliferation.[2] Additionally, some TZD derivatives have been shown to exert their effects independently of PPAR-γ by influencing other critical cellular signaling cascades.

G cluster_0 Thiazolidinedione Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes TDD 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate PPARg PPAR-γ Activation TDD->PPARg OtherPathways PPAR-γ Independent Pathways (e.g., PI3K/Akt, MAPK) TDD->OtherPathways CellCycleArrest Cell Cycle Arrest PPARg->CellCycleArrest Apoptosis Apoptosis PPARg->Apoptosis OtherPathways->CellCycleArrest OtherPathways->Apoptosis Proliferation Decreased Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Figure 1: Postulated signaling pathways for thiazolidinedione derivatives.

In Vitro Validation: A Step-by-Step Approach

A crucial first step in evaluating any potential anticancer agent is to assess its activity in a controlled laboratory setting using cultured cancer cell lines.[5] This section outlines a series of fundamental in vitro assays to characterize the cytotoxic and cytostatic effects of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. For comparative analysis, a standard-of-care chemotherapeutic agent relevant to the cancer cell line being tested should be included as a positive control. For example, doxorubicin or paclitaxel for breast cancer cell lines, cisplatin or pemetrexed for lung cancer cell lines, and 5-fluorouracil or oxaliplatin for colon cancer cell lines.[6][7][8]

Cell Viability Assay (XTT Assay)

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In this assay, the tetrazolium salt XTT is reduced to a colored formazan product by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate and the chosen standard anticancer drug in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

  • Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength between 630-690 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Data Presentation:

CompoundCancer Cell LineIC50 (µM) after 48h
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetateMCF-7 (Breast)[Hypothetical Value: e.g., 15.5]
Doxorubicin (Standard)MCF-7 (Breast)[Expected Value: e.g., 0.8]
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetateA549 (Lung)[Hypothetical Value: e.g., 22.1]
Cisplatin (Standard)A549 (Lung)[Expected Value: e.g., 5.2]
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetateHCT116 (Colon)[Hypothetical Value: e.g., 18.9]
5-Fluorouracil (Standard)HCT116 (Colon)[Expected Value: e.g., 3.7]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between healthy, apoptotic, and necrotic cells.[11] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells, as it can only enter cells with a compromised membrane.[8]

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentration of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate and the standard drug for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G start Cell Culture & Treatment harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptotic vs. Live vs. Necrotic Cells flow->results

Figure 2: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6] Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, thereby preventing cell proliferation. Propidium iodide is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[14]

Experimental Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[15]

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase (to prevent staining of RNA).[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be reflected in the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Data Presentation:

TreatmentCell Line% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Untreated ControlMCF-7[e.g., 65%][e.g., 25%][e.g., 10%]
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetateMCF-7[Hypothetical: e.g., 80%][Hypothetical: e.g., 10%][Hypothetical: e.g., 10%]
DoxorubicinMCF-7[Expected: e.g., 20%][Expected: e.g., 30%][Expected: e.g., 50%]

In Vivo Validation: Xenograft Mouse Model

Promising results from in vitro studies must be validated in a living organism to assess the compound's efficacy and potential toxicity in a more complex biological system.[5] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[16][17]

Experimental Protocol:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent the rejection of human tumor cells.[18]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.[18]

  • Compound Administration: Randomize the mice into treatment groups (vehicle control, 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, and a standard-of-care drug). Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

  • Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).[16]

  • Toxicity Evaluation: Monitor the body weight of the mice as a general indicator of toxicity. At the end of the study, major organs can be collected for histopathological analysis.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Monitoring & Analysis Implantation Tumor Cell Implantation (Subcutaneous) Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization of Mice into Groups Growth->Randomization Treatment Compound Administration (e.g., Oral Gavage, IP Injection) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Toxicity) Monitoring->Endpoint

Figure 3: Workflow for an in vivo xenograft mouse model study.

Conclusion

The validation of a novel anticancer compound such as 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate requires a systematic and multi-faceted approach. The experimental framework outlined in this guide, progressing from in vitro cell-based assays to in vivo animal models, provides a robust strategy for characterizing its therapeutic potential. By comparing its performance against established anticancer agents, researchers can gain valuable insights into its efficacy and mechanism of action, ultimately informing its potential for further development as a cancer therapeutic.

References

  • Debnath, B., & Paul, S. (2025). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate. Retrieved from [Link]

  • Gallagher, E. J., & LeRoith, D. (2008). Thiazolidinediones as anti-cancer agents. PMC. Retrieved from [Link]

  • University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]

  • Pahan, I. (2024). What is the Difference Between MTT and XTT Assay. Pediaa.com. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. PubMed. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Balaji, B., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • An, W. F. (2016). In Vivo Pharmacology Models for Cancer Target Research. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved from [Link]

  • Fuso, F., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

  • Biocytogen. (n.d.). Xenograft Models. Retrieved from [Link]

  • Willers, H., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Teicher, B. A. (2018). In vivo screening models of anticancer drugs. ResearchGate. Retrieved from [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Scilit. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Frontiers. (n.d.). An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. Retrieved from [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from [Link]

  • ResearchGate. (2024). Classification of anticancer drugs: an update with FDA- and EMA-approved drugs. Retrieved from [Link]

  • Stanaitytė, J., et al. (2017). Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Cancer Drugs: Trends and Insights from PubMed Records. Retrieved from [Link]

  • Islam, M. R., & Iskender, G. (2021). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Retrieved from [Link]

  • Basak, S., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Retrieved from [Link]

  • Stanaitytė, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. PMC. Retrieved from [Link]

  • Iqbal, M. A., et al. (2020). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths an. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.